(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE
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Overview
Description
(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds smoothly, yielding the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can remove the TBDMS protecting group, regenerating the free hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Typical reducing agents are tetrabutylammonium fluoride (TBAF) and hydrofluoric acid (HF).
Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, deprotected hydroxyl compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic procedures. The TBDMS group is stable under a variety of conditions but can be selectively removed when necessary, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate
- (2R)-Methyl 3-{[tert-butyldiphenylsilyl)oxy]}-2-methylpropionate
- (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-ethylpropionate
Uniqueness
The uniqueness of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate lies in its specific steric and electronic properties conferred by the TBDMS group. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis, offering a balance between stability and reactivity .
Properties
IUPAC Name |
methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h9H,8H2,1-7H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYFCRFIVSEIF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474140 |
Source
|
Record name | methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105859-44-7 |
Source
|
Record name | methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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